molecular formula C10H12N2O2 B076628 1-(3-Methoxyphenyl)imidazolidin-2-one CAS No. 14599-72-5

1-(3-Methoxyphenyl)imidazolidin-2-one

Cat. No.: B076628
CAS No.: 14599-72-5
M. Wt: 192.21 g/mol
InChI Key: FHOSRSXSSQXNOL-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

14599-72-5

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-(3-methoxyphenyl)imidazolidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-14-9-4-2-3-8(7-9)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13)

InChI Key

FHOSRSXSSQXNOL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCNC2=O

Canonical SMILES

COC1=CC=C(C=C1)N2CCNC2=O

Key on ui other cas no.

14599-72-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1-(2-chloroethyl)-3-(4-methoxyphenyl)urea (7.0 g, 30.6 mmol) in t-butanol (120 mL) was added potassium t-butoxide (6.4 g, 57.0 mmol) under a nitrogen atmosphere. The resulting solution was stirred for 10 minutes, and then potassium t-butoxide (3.0 g, 26.7 mmol) was added. This solution was stirred for 10 minutes, and then potassium t-butoxide (4.3 g, 38.3 mmol) was added. The resulting solution was stirred for 16 hours at room temperature. The pH was adjusted to between 2 and 3 with 10% hydrochloric acid, and the solvent was evaporated under reduced pressure. To the residue were added water (100 mL) and ethyl acetate (100 mL), and stirred for 1 hour at room temperature. Resulting precipitates were filtered, washed with diethyl ether, and then dried under reduced pressure, to thereby yield 5.1 g of the title compound.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
4.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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